molecular formula C10H22Cl2N2O B13521975 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride CAS No. 2839144-06-6

1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride

Cat. No.: B13521975
CAS No.: 2839144-06-6
M. Wt: 257.20 g/mol
InChI Key: QSZCSALCTYHESS-UHFFFAOYSA-N
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Description

1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C10H20N2O. It is known for its unique structure, which includes a piperidine ring and an oxolane moiety. This compound is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride typically involves the reaction of piperidine derivatives with oxolane compounds. One common method includes the use of 1-(oxolan-3-yl)methyl chloride and piperidin-4-amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography to ensure its suitability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolane moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride can be compared with other similar compounds such as:

    1-(Tetrahydro-3-furanylmethyl)-4-piperidinamine: Similar structure but different functional groups.

    3-Piperidin-4-yl-propan-1-ol: Different moiety attached to the piperidine ring.

    1-(Oxolan-3-yl)methylpiperidin-4-amine: Similar core structure but different derivatives.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications.

Properties

CAS No.

2839144-06-6

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h9-10H,1-8,11H2;2*1H

InChI Key

QSZCSALCTYHESS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2CCOC2.Cl.Cl

Origin of Product

United States

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